5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid
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Overview
Description
5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid is a chemical compound with the molecular formula C15H22N2O5S and a molecular weight of 342.41 g/mol . This compound is used in various scientific research applications, particularly in the field of proteomics.
Preparation Methods
The synthesis of 5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid involves several steps. The synthetic route typically starts with the preparation of the benzoic acid derivative, followed by the introduction of the diethylamino group and the sulfonyl group. The morpholine ring is then incorporated into the structure. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid can be compared with other similar compounds, such as:
5-Dimethylaminonaphthalene-1-sulfonyl chloride: This compound has similar sulfonyl and amino groups but differs in its overall structure and applications.
Indole derivatives: These compounds share some structural similarities and are used in various biological and clinical applications.
The uniqueness of this compound lies in its specific combination of functional groups and its wide range of applications in scientific research.
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-17(4-2)23(20,21)12-5-6-14(13(11-12)15(18)19)16-7-9-22-10-8-16/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCMZJWEELKWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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